Sulfanylidenephosphane

Catalog No.
S577960
CAS No.
1314-80-3
M.F
P2S5
P4S10
M. Wt
64.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfanylidenephosphane

CAS Number

1314-80-3

Product Name

Sulfanylidenephosphane

IUPAC Name

sulfanylidenephosphane

Molecular Formula

P2S5
P4S10

Molecular Weight

64.05 g/mol

InChI

InChI=1S/HPS/c1-2/h1H

InChI Key

CYQAYERJWZKYML-UHFFFAOYSA-N

SMILES

P=S

Solubility

Reacts with water (NIOSH, 2016)
Solubility in water: reaction
Reacts

Synonyms

Phosphorus sulfide (P2S5); Diphosphorus Pentasulfide; Phosphoric Sulfide; Phosphorus pentasulfide (P4S10); Phosphorus Persulfide; Phosphorus Sulfide (P4S10); Tetraphosphorus Decasulfide; Thiophosphoric Anhydride

Canonical SMILES

P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Precursor for Semiconductor Materials:

Phosphorus sulfide acts as a valuable precursor for the synthesis of advanced semiconductor materials []. These materials are essential components in various electronic devices like transistors, solar cells, and light-emitting diodes (LEDs). By manipulating the composition and processing conditions of P₄S₃, researchers can tailor the properties of the resulting semiconductors, allowing for the development of devices with improved efficiency, functionality, and performance [].

Synthesis of Phosphors:

P₄S₃ finds application in the generation of phosphors, which are luminescent materials that convert energy into light []. These materials are widely used in displays, lighting technologies, and bioimaging applications. By incorporating P₄S₃ into different host materials and tailoring its composition, researchers can achieve various desired luminescence properties, such as specific emission colors and enhanced efficiency [].

Development of Catalysts:

P₄S₃ exhibits potential as a catalyst in various chemical reactions. Its unique ability to bind with different elements allows researchers to design catalysts for specific applications, including the production of biofuels, pharmaceuticals, and fine chemicals []. Ongoing research is exploring the potential of P₄S₃-based catalysts for sustainable and efficient chemical transformations [].

Sulfanylidenephosphane, also known as phosphine sulfide, is a chemical compound characterized by the presence of a phosphorus atom double-bonded to a sulfur atom. Its general formula can be represented as R3P=SR_3P=S, where RR represents organic substituents. This compound belongs to the class of phosphines and is notable for its unique bonding and reactivity patterns, particularly involving the phosphorus-sulfur bond.

Sulfanylidenephosphane exhibits properties similar to those of phosphine, but with distinct reactivity due to the presence of the sulfur atom. It is typically a colorless or yellowish liquid with a pungent odor, reminiscent of garlic or rotting fish, although pure samples are odorless .

Phosphorus sulfides are hazardous compounds and require proper handling. Here are some key safety concerns:

  • Toxicity: Inhalation of phosphorus sulfide dust or fumes can cause respiratory irritation and lung damage [].
  • Flammability: Phosphorus pentasulfide is a flammable solid that can ignite spontaneously in moist air [].
  • Reactivity with Water: The reaction of phosphorus sulfides with water releases toxic and flammable gases [, ].
, primarily due to its electrophilic nature. Key reactions include:

  • Addition Reactions: The phosphorus atom can undergo nucleophilic attack by various nucleophiles, leading to the formation of new phosphorus compounds.
  • Thionation Reactions: Sulfanylidenephosphane can be synthesized through thionation processes involving phosphorus oxides or phosphines with elemental sulfur .
  • Hydrophosphination: This compound can react with alkenes in the presence of catalysts to form phosphine derivatives, showcasing its utility in organic synthesis .

The biological activity of sulfanylidenephosphane is linked to its toxicity profile. Similar to phosphine, it can disrupt cellular functions and metabolic pathways. Research indicates that compounds containing phosphorus, including sulfanylidenephosphane, may interfere with energy metabolism and induce oxidative stress in biological systems . The toxicity mechanisms are believed to involve disruption of redox states and interference with cellular signaling pathways.

Several methods exist for synthesizing sulfanylidenephosphane:

  • Thionation of Phosphines: This involves treating phosphines with sulfur sources such as elemental sulfur or disulfides under controlled conditions .
  • One-Pot Synthesis: A method involving H-phosphinates and elemental sulfur allows for the direct formation of thiophosphorus acids, which can further yield sulfanylidenephosphane .
  • Reactions with Carbon Disulfide: Phosphorus amides can react with carbon disulfide in the Stec reaction to produce thiophosphinic acids that may be converted into sulfanylidenephosphane derivatives .

Sulfanylidenephosphane finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organophosphorus compounds.
  • Catalysis: Due to its unique reactivity, it is explored as a catalyst in organic transformations.
  • Material Science: Its properties may be utilized in developing new materials or coatings.

Studies on the interactions of sulfanylidenephosphane with other chemicals indicate that it can form complexes with transition metals and other ligands. These interactions can lead to enhanced catalytic activities or modified properties in material applications. Research into these interactions continues to reveal potential new pathways for utilizing this compound in advanced chemical applications.

Sulfanylidenephosphane shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
PhosphinePH3PH_3Simplest phosphorus hydride; highly toxic and flammable.
Phosphorus TrisulfideP2S3P_2S_3Contains multiple sulfur atoms; used in rubber and chemical synthesis.
Thiophosphoryl ChloridePO2SClPO_2SClContains both phosphorus and sulfur; used in organic synthesis.
Phosphine OxideH3POH_3POOxidized form of phosphine; less toxic than phosphine itself.

Sulfanylidenephosphane is unique due to its specific bonding structure and reactivity patterns that differentiate it from these similar compounds. Its ability to participate in diverse

Physical Description

Phosphorus pentasulfide, free from yellow and white phosphorus appears as a greenish yellow solid with an odor of rotten eggs that may paralyze the sense of smell at hazardous concentrations in air. Density 2.04 g / cm3. It is used for making lube oil additives, insecticides, flotation agents, safety matches, blown asphalt, and other products and chemicals.
DryPowder; OtherSolid
YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.
Greenish-gray to yellow, crystalline solid with an odor of rotten eggs.

XLogP3

1.1

Boiling Point

957 °F at 760 mm Hg (USCG, 1999)
513-515 °C
957°F

Density

2.03 at 68 °F (USCG, 1999)
2.1 g/cm³
2.03
2.09

Melting Point

527 °F (USCG, 1999)
286-290 °C
527°F
550°F

UNII

HJ1X20J1DX

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids];
H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

1 mm Hg at 572 °F (NIOSH, 2016)
1 mmHg at 572°F
(572°F): 1 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

1314-80-3

Methods of Manufacturing

Addition of molten white (yellow) phosphorus to molten sulfur, with subsequent purification of the product by washing with carbon disulfide to remove small amounts of phosphorus sesquisulfide and free sulfur.
Conveniently prepared by fusing red phosphorus with sulfur.
By reaction of phosphorus and sulfur.
Phosphorus pentasuflide is produced by the direct union of phosphorus and sulfur at elevated temperatures in an inert gas atmosphere. Vaporized product is condensed and refluxed to the reactor unless distilled for purification. Phosphorus pentasulfide is produced principally as a flaked solid, some is ground to powder.
For more Methods of Manufacturing (Complete) data for Phosphorus sulfide (6 total), please visit the HSDB record page.

General Manufacturing Information

Occidental Chemical put 17,000 tons of capacity at Columbus, MS, on standby in January 1985, and now supplies the merchant market with material obtained from others. Stauffer operates the Mount Pleasant plant to produce non-distilled product for internal use. Stauffer ships to the merchant market from Morrisville., PA.
Generally exists as P4S10
World production in 1989 was 150-200 tons /Tetraphosphorus trisulfide/
CHEMICAL PROFILE: Phosphorus Pentasulfide. The most widely used phosphorus containing oil additives are ZDDPs (Zinc dithiophosphates). These additives are used as antioxidants, as antiwear and extreme-pressure agents and to a lesser extent as corrosion inhibitors. ZDDP compounds protect metal surfaces by forming a phosphorus-based coating that prevents direct metal-to-metal contact. Finished motor oils currently contain an average of about 1 percent ZDDP by weight. The consumption of phosphorus pentasulfide for ZDDP produced for US consumption appears to have stabilized and little change is expected during the forecast period to 2005 as US demand for lubricants is expected to show only flat to modest growth during this period.
CHEMICAL PROFILE: Phosphorus Pentasulfide. The phosphorus pentasulfide market has been shrinking since the late 1970s as a result of decline in its two major application segments-zinc dialkyldithiophosphate (ZDDP) for motor lubricating oils, and insecticides. Automakers, concerned about possible contamination of catalytic converters by phosphorus, pushed for motor oils with lower phosphorus content. In addition, there has been a decrease in US ZDDP exports due to displacement by local ZDDP production overseas. Ending production of the pesticides malathion and parathion severely curtailed phosphorus pentasulfide consumption in this sector. In 1979, 43,600 tons of phosphorus pentasulfide were consumed for pesticides. Last year, that consumption was down to 13,000 tons. Significant-volume pesticide products, derived from phosphorus pentasulfide, are still manufactured and include chloropyrifos, diazinon, acephate and terbufos.

Analytic Laboratory Methods

MATRIX: AIR; PROCEDURE: ABSORPTION--METHYLENE BLUE--SPECTROPHOTOMETRIC. RANGE: 0.008 PPM-50 PPM. /HYDROGEN SULFIDE/
EPA Method 9030: Iodometric Method. The method is used to measure the concentration of total and dissolved sulfides in drinking, surface, and saline waters. The method does not measure acid-insoluble sulfides. Excess iodine is added to a sample which has been treated with zinc acetate to produce zinc sulfide. The excess iodine is back-titrated with sodium thiosulfate or phenylarsine oxide. The precision of the end point varies with the sample. In clean waters, it should be determined within 1 drop, which is equivalent to 0.1 mg/l in a 200 ml sample. /Total sulfide/
Method 427C: Methylene Blue Method. The procedure is applicable at sulfide concn up to 20 mg/l. It is based on the reaction of sulfide, ferric chloride, and dimethyl-p-phenylenediamine to produce methylene blue. Ammonium phosphate is added after color development to remove ferric chloride color. The accuracy is about + or - 10%. The standard deviation has not been determined. /Total sulfide/
Photometric method is used for determination of soluble, dissolved, and insoluble phosphorus in water. /Phosphorus/
Air samples containing phosphorus are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 214.9. An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 22 ng/ml, a sensitivity of 0.17, and a precision of 0.056 at 1000 ug/filter. /Phosphorus/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from moisture, water, alcohols, strong oxidizers, acids, alkalies. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, organic compounds. Always keep container closed.
Keep tightly closed.

Dates

Modify: 2024-04-14

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